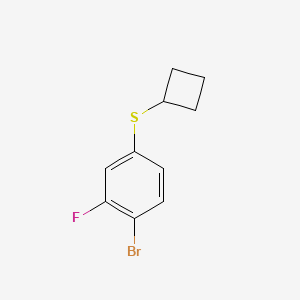
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a cyclobutyl group via a sulfane linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl derivatives with cyclobutyl sulfane precursors. One common method is the nucleophilic substitution reaction where a cyclobutyl thiol reacts with a 4-bromo-3-fluorophenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, while the cyclobutyl group can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- 4-Bromo-3-fluorophenyl cyclobutyl ketone
- 4-Bromophenyl methyl sulfone
Uniqueness
(4-Bromo-3-fluorophenyl)(cyclobutyl)sulfane is unique due to the combination of its bromine and fluorine-substituted phenyl ring with a cyclobutyl group via a sulfane linkage. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10BrFS |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
1-bromo-4-cyclobutylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrFS/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7H,1-3H2 |
Clé InChI |
FKKQIESWVZUGBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)SC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















